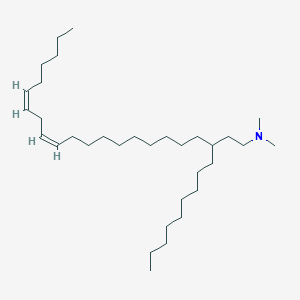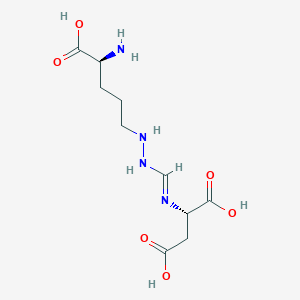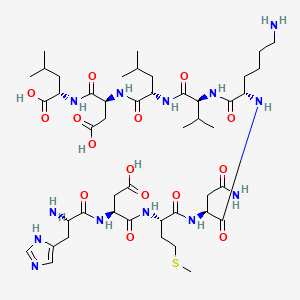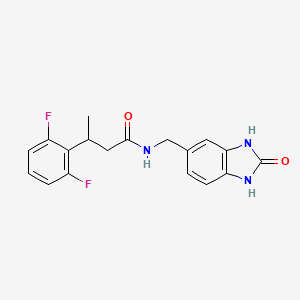
(13Z,16Z)-N,N-dimethyl-3-nonyldocosa-13,16-dien-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 32: is a synthetic organic molecule known for its potent biological activities. It is recognized as a polyketide synthase 13 inhibitor and an effective activator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Compound 32 involves multiple steps, typically starting with the formation of key intermediates through reactions such as coupling, cyclization, and functional group modifications. For instance, the preparation of polyketide synthase 13 inhibitors often involves the use of coumestan derivatives . The reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of Compound 32 can be scaled up using optimized synthetic routes that ensure high purity and yield. The process may involve continuous flow chemistry techniques, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as crystallization and chromatography are employed to obtain the final product with the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Compound 32 undergoes various chemical reactions, including:
Oxidation-Reduction (Redox) Reactions: These reactions involve the transfer of electrons, leading to changes in the oxidation state of the compound.
Substitution Reactions: In these reactions, one functional group in the molecule is replaced by another.
Combination Reactions: These involve the formation of a more complex molecule from simpler reactants.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can produce various derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry: Compound 32 is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows for the exploration of various chemical transformations and the development of novel catalysts.
Biology: In biological research, Compound 32 is utilized to study enzyme inhibition, particularly polyketide synthase 13, which is involved in the biosynthesis of complex natural products . It also serves as a tool to investigate the NF-κB signaling pathway, which plays a crucial role in immune response and inflammation .
Medicine: Compound 32 has potential therapeutic applications due to its ability to modulate biological pathways. It is being explored as a lead compound for developing new drugs targeting diseases such as tuberculosis and inflammatory disorders .
Industry: In the industrial sector, Compound 32 is used in the development of new materials and chemical processes. Its unique reactivity and stability make it a valuable component in various industrial applications.
Mécanisme D'action
Polyketide Synthase 13 Inhibition: Compound 32 inhibits polyketide synthase 13 by binding to its active site, thereby preventing the enzyme from catalyzing the formation of polyketides . This inhibition disrupts the biosynthesis of essential metabolites in microorganisms, leading to their growth inhibition.
NF-κB Activation: As an activator of the NF-κB pathway, Compound 32 interacts with specific receptors and signaling molecules, leading to the phosphorylation and degradation of inhibitor proteins . This activation results in the translocation of NF-κB to the nucleus, where it regulates the expression of genes involved in immune response and inflammation.
Comparaison Avec Des Composés Similaires
Compound 69: Another polyketide synthase inhibitor with a similar structure and biological activity.
NF-κB Activator 1: A compound with comparable NF-κB activating properties.
Uniqueness: Compound 32 stands out due to its dual functionality as both a polyketide synthase inhibitor and an NF-κB activator. This dual activity makes it a versatile tool in scientific research and a promising candidate for therapeutic development.
Propriétés
Formule moléculaire |
C33H65N |
|---|---|
Poids moléculaire |
475.9 g/mol |
Nom IUPAC |
(13Z,16Z)-N,N-dimethyl-3-nonyldocosa-13,16-dien-1-amine |
InChI |
InChI=1S/C33H65N/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-24-26-28-30-33(31-32-34(3)4)29-27-25-23-12-10-8-6-2/h13-14,16-17,33H,5-12,15,18-32H2,1-4H3/b14-13-,17-16- |
Clé InChI |
SYPDLJYRMSBNEX-AUGURXLVSA-N |
SMILES isomérique |
CCCCCCCCCC(CCCCCCCCC/C=C\C/C=C\CCCCC)CCN(C)C |
SMILES canonique |
CCCCCCCCCC(CCCCCCCCCC=CCC=CCCCCC)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)

![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)



![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)

![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)

![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)
